N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-hydroxyphthalazin-1-yl)acetamide N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-hydroxyphthalazin-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14773754
InChI: InChI=1S/C19H18N4O4/c1-11(24)20-12-7-8-17(27-2)16(9-12)21-18(25)10-15-13-5-3-4-6-14(13)19(26)23-22-15/h3-9H,10H2,1-2H3,(H,20,24)(H,21,25)(H,23,26)
SMILES:
Molecular Formula: C19H18N4O4
Molecular Weight: 366.4 g/mol

N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-hydroxyphthalazin-1-yl)acetamide

CAS No.:

Cat. No.: VC14773754

Molecular Formula: C19H18N4O4

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-hydroxyphthalazin-1-yl)acetamide -

Specification

Molecular Formula C19H18N4O4
Molecular Weight 366.4 g/mol
IUPAC Name N-(5-acetamido-2-methoxyphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide
Standard InChI InChI=1S/C19H18N4O4/c1-11(24)20-12-7-8-17(27-2)16(9-12)21-18(25)10-15-13-5-3-4-6-14(13)19(26)23-22-15/h3-9H,10H2,1-2H3,(H,20,24)(H,21,25)(H,23,26)
Standard InChI Key MHAPVSKVLSXGJS-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CC2=NNC(=O)C3=CC=CC=C32

Introduction

N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-hydroxyphthalazin-1-yl)acetamide is a complex organic compound belonging to the class of acetamides. It features a unique combination of functional groups, including an acetylamino group, a methoxy group, and a phthalazin moiety, which contribute to its potential biological activity. This compound is of interest in medicinal chemistry and drug development due to its structural attributes and potential pharmacological applications.

Synthesis and Characterization

The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-hydroxyphthalazin-1-yl)acetamide typically involves multi-step organic synthesis techniques. These processes may require specific solvents like dimethylformamide and reagents such as potassium carbonate to facilitate the reactions. Characterization of the synthesized compound is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

Synthesis StepReagents/SolventsTechniques
Formation of IntermediateSpecific reagents (e.g., acetic anhydride)Organic synthesis methods
Coupling ReactionSolvents (e.g., DMF), reagents (e.g., K2CO3)Multi-step synthesis
PurificationVarious solventsRecrystallization, chromatography

Potential Biological Activities

Potential ActivityMechanismApplication
AnticonvulsantInteraction with neural targetsNeurological disorders
AnticancerInhibition of cancer cell growthOncology

Chemical Reactivity and Stability

The compound exhibits chemical reactivity typical of amides, including reactions that can be influenced by its functional groups. Stability studies are crucial to understand its behavior under various conditions, such as pH and temperature, which are important for pharmaceutical applications. Analytical techniques like High Performance Liquid Chromatography (HPLC) can be employed to assess reaction progress and purity.

Reaction TypeConditionsProducts/Outcomes
HydrolysisAqueous conditionsFormation of carboxylic acid and amine
AmidationPresence of aminesFormation of new amide bonds

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